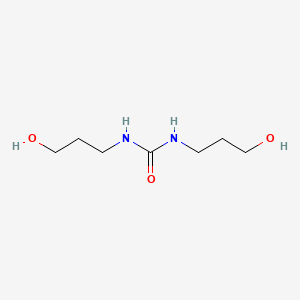

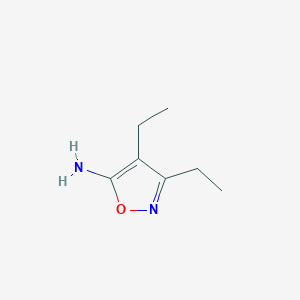

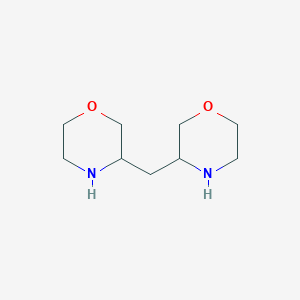

![molecular formula C6H8N6 B3056502 6-Hydrazino-3-methyl[1,2,4]triazolo[4,3-B]pyridazine CAS No. 7190-90-1](/img/structure/B3056502.png)

6-Hydrazino-3-methyl[1,2,4]triazolo[4,3-B]pyridazine

Overview

Description

6-Hydrazino-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the molecular formula C6H8N6 . It falls within the class of pyridazine derivatives and exhibits intriguing properties due to its unique structure . The compound’s systematic IUPAC name is 6-Hydrazino-3-methyl[1,2,4]triazolo[4,3-b]pyridazine .

Synthesis Analysis

The synthetic routes for this compound involve several methods. One notable approach is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole moiety . Further studies have explored alternative synthetic pathways, but this remains a prominent route.

Molecular Structure Analysis

The molecular structure of 6-Hydrazino-3-methyl[1,2,4]triazolo[4,3-b]pyridazine consists of a triazolo-pyridazine core with a hydrazino group attached at position 6. The arrangement of nitrogen atoms in the triazole ring contributes to its unique properties. The compound’s 3D structure can be visualized using tools like ChemSpider .

Scientific Research Applications

Novel Ring System Development

6-Hydrazino-3-methyl[1,2,4]triazolo[4,3-B]pyridazine has been instrumental in the creation of new ring systems. For instance, Kosáry et al. (1986) described the preparation of a novel ring system, 6H-1,2,4-triazino[4,3—b]1,2,4-triazolo[3,4—f]-pyridazine, using derivatives of 6-Hydrazino-3-methyl[1,2,4]triazolo[4,3-B]pyridazine (Kosáry, Jerkovich, Pólos, & Kasztreiner, 1986).

Crystal Structure and Theoretical Analysis

Research by Sallam et al. (2021) focused on the synthesis, characterization, and Density Functional Theory (DFT) calculations of triazole pyridazine derivatives, highlighting the importance of 6-Hydrazino-3-methyl[1,2,4]triazolo[4,3-B]pyridazine in structural and theoretical chemistry (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Synthesis of Related Compounds

The compound has been used in synthesizing various related compounds. For example, Sircar (1985) described the synthesis of novel 6-[4-(1H-imidazol-1-yl)phenyl]-1,2,4-triazolo[4,3-b]pyridazines and related compounds, demonstrating its versatility in chemical synthesis (Sircar, 1985).

Antiviral Activity

Shamroukh and Ali (2008) explored the antiviral properties of triazolo[4,3-b]pyridazine derivatives. They synthesized several derivatives and found promising antiviral activity against hepatitis-A virus, showcasing the potential biomedical applications of compounds derived from 6-Hydrazino-3-methyl[1,2,4]triazolo[4,3-B]pyridazine (Shamroukh & Ali, 2008).

Pharmacological and Clinical Studies

Parravicini et al. (1979) synthesized and evaluated various derivatives of 6-Hydrazino-3-methyl[1,2,4]triazolo[4,3-B]pyridazine for their antihypertensive properties. This research underscores the importance of such compounds in pharmacological and clinical studies (Parravicini, Scarpitta, Dorigotti, & Pifferi, 1979).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit receptor tyrosine kinase c-met . This protein plays a crucial role in cellular growth, survival, and migration.

Mode of Action

This interaction could potentially alter the activity of the target proteins, leading to changes in cellular processes .

Biochemical Pathways

If it does inhibit receptor tyrosine kinase c-met, it could impact pathways related to cell growth and survival .

Result of Action

Similar compounds have shown a pronounced stimulating effect on plant growth , suggesting potential biological activity.

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially affect its activity and stability .

properties

IUPAC Name |

(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6/c1-4-9-10-6-3-2-5(8-7)11-12(4)6/h2-3H,7H2,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUVFESJTYGYEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10503370 | |

| Record name | 6-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydrazinyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |

CAS RN |

7190-90-1 | |

| Record name | 6-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10503370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

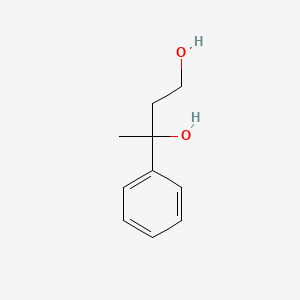

![1,4-Dioxaspiro[4.5]decan-7-ylmethanamine](/img/structure/B3056434.png)

![2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine](/img/structure/B3056440.png)